2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-isopropylacetamide
Description
Properties
IUPAC Name |
2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-4-16-19-20-17(23-16)13-9-21(10-15(22)18-11(2)3)14-8-6-5-7-12(13)14/h5-9,11H,4,10H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFQKBUSLONTHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The oxadiazole ring can be introduced through cyclization reactions involving hydrazides or amidoximes. The final step involves the acylation of the indole nitrogen with N-isopropylacetamide under suitable conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of reaction parameters, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The indole and oxadiazole rings can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed on the oxadiazole ring to yield thio analogs.
Substitution: The compound can undergo nucleophilic substitution reactions at the indole nitrogen or the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alkyl halides can be used, with reaction conditions varying based on the specific reagents.
Major Products Formed:
Oxidation: Indole-3-carboxaldehyde and oxadiazole-2-carboxylic acid derivatives.
Reduction: Indole-3-thiol and oxadiazole-2-thiol derivatives.
Substitution: Substituted indoles and oxadiazoles with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Research indicates that it may inhibit specific enzymes and pathways involved in cancer cell proliferation. For instance, studies have shown that compounds containing oxadiazole and indole rings can interfere with tyrosine kinases, which are crucial in cancer signaling pathways.
Antimicrobial Properties
In addition to its anticancer properties, 2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-isopropylacetamide exhibits promising antimicrobial and antifungal activities. This makes it a candidate for developing new antibiotics, particularly against resistant strains of bacteria.
Material Science
Organic Semiconductors
The electronic properties of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable charge transfer complexes is beneficial for enhancing the efficiency of electronic devices.
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of tyrosine kinases | |
| Antimicrobial | Disruption of microbial membranes | |
| Organic semiconductor | Charge transfer complex formation |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines. The study utilized MTT assays to evaluate cell viability and confirmed the compound's potential as a lead candidate for further development in cancer therapy.
Case Study 2: Antimicrobial Testing
Another research effort focused on evaluating the antimicrobial properties of the compound against both Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential use in treating bacterial infections.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, in anticancer applications, it may inhibit key enzymes or proteins involved in cell proliferation and apoptosis. The exact pathways and molecular targets can vary depending on the specific biological context and the derivatives formed from the compound.
Comparison with Similar Compounds
Table 1: Structural and Molecular Features of Analogous Compounds
Key Observations:
- Lipophilicity: The target compound’s isopropyl group (logP ~3.5 estimated) confers moderate lipophilicity, comparable to the thiophenylethyl analog (logP ~3.8) but lower than the trifluoromethylphenyl derivative (logP ~4.2) .
- Steric Effects: Bulkier substituents, such as the piperidinylmethyl group in , may hinder target binding compared to the target’s simpler ethyl-oxadiazole.
Biological Activity
2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-isopropylacetamide is a compound that belongs to the class of synthetic cannabinoids and oxadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article reviews the biological activities associated with this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an indole moiety linked to an oxadiazole ring, which is known for its diverse biological properties.
Biological Activities
1. Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study focusing on related oxadiazole compounds demonstrated strong bactericidal effects against various strains of bacteria, particularly Staphylococcus spp. and Candida spp. . The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic processes.
Table 1: Antimicrobial Activity of Related Oxadiazole Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 16 µg/mL |
| Compound B | Escherichia coli | 32 µg/mL |
| Compound C | Candida albicans | 8 µg/mL |
2. Cytotoxicity Studies
Cytotoxicity assays conducted on L929 mouse fibroblast cells showed that certain derivatives of oxadiazoles did not exhibit significant toxicity at lower concentrations. For example, concentrations around 100 µM did not adversely affect cell viability, suggesting a favorable safety profile for therapeutic applications .
Table 2: Cytotoxicity Results for Oxadiazole Derivatives
| Dose (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
|---|---|---|
| 200 | 77 | 68 |
| 100 | 92 | 79 |
| 50 | 74 | 67 |
The biological activity of oxadiazole derivatives is attributed to their ability to interact with cellular targets. The presence of the -N=CO group in their structure is critical for their antimicrobial activity. This group is thought to influence gene transcription related to biofilm formation in bacteria, enhancing the efficacy against resistant strains .
Case Studies
A notable case study involved the synthesis and evaluation of various oxadiazole derivatives for their antimicrobial and cytotoxic properties. The study found that compounds with specific substitutions on the oxadiazole ring exhibited enhanced activity against resistant bacterial strains compared to traditional antibiotics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-isopropylacetamide?
- Methodology : The synthesis typically involves multi-step processes:
Oxadiazole formation : Cyclization of hydrazide intermediates with reagents like POCl₃ or carbodiimides under reflux conditions.
Indole functionalization : Alkylation or coupling reactions at the indole N1 position using alkyl halides or propargyl bromides.
Acetamide coupling : Reaction of the intermediate with isopropylamine via nucleophilic acyl substitution, often mediated by coupling agents like EDC/HOBt .
- Optimization : Solvent choice (e.g., DMF for polar intermediates), temperature control (25–80°C), and catalysts (e.g., NaH for thiol-alkylation) are critical for yield and purity .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- 1H/13C NMR : Key signals include:
- Indole protons (δ 7.0–8.5 ppm, aromatic),
- Oxadiazole C=O (δ ~165 ppm in 13C NMR),
- Isopropyl group (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.2 ppm for CH) .
- IR Spectroscopy : Confirm amide C=O (~1670–1680 cm⁻¹) and oxadiazole C=N (~1590–1600 cm⁻¹) .
- HRMS : Validate molecular formula (e.g., [M+H]+ calculated vs. observed) .
Q. How can reaction conditions be optimized to improve yield during synthesis?
- Temperature : Lower temperatures (e.g., 0–25°C) reduce side reactions in acid-sensitive steps; higher temps (e.g., 80°C) accelerate cyclization .
- pH Control : Neutral to slightly basic conditions (pH 7–8) stabilize intermediates in aqueous-organic biphasic systems .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures aid in recrystallization .
Advanced Research Questions
Q. How can contradictions in spectral data between synthetic batches be systematically resolved?
- Approach :
Solvent Artifacts : Compare NMR spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .
Dynamic Effects : Variable-temperature NMR (VT-NMR) to detect conformational flexibility in the oxadiazole-indole linkage .
Impurity Profiling : LC-MS/MS to trace byproducts (e.g., unreacted starting materials or hydrolysis products) .
- Case Study : Discrepancies in NH proton integration (e.g., δ 10.7–11.0 ppm) may arise from residual acetic acid in recrystallized samples; repeated washes with ether can mitigate this .
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies of this compound?
- Substitution Strategy :
- Oxadiazole modification : Replace ethyl with methyl/cyclopropyl to assess steric effects on bioactivity .
- Indole substitution : Introduce electron-withdrawing groups (e.g., NO₂ at C5) to modulate electronic properties .
- In Vitro Assays :
- Enzyme inhibition (e.g., COX-2, MAO-B) using fluorometric assays .
- Cytotoxicity profiling against cancer cell lines (e.g., MTT assay) with IC₅₀ comparisons to analogs .
Q. How can computational methods enhance understanding of this compound’s biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with kinases (e.g., EGFR) or neurotransmitter receptors. Focus on oxadiazole’s π-π stacking and acetamide’s H-bonding interactions .
- MD Simulations : GROMACS-based simulations (100 ns) to assess stability of ligand-receptor complexes in physiological conditions .
- QSAR Modeling : Develop regression models correlating substituent hydrophobicity (logP) with antibacterial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
